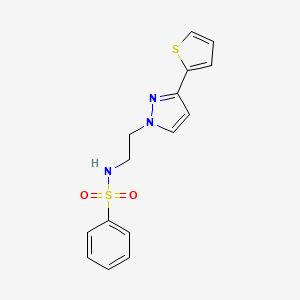
2-(1H-indol-3-il)-N-(2-((1-(4-metilbencil)-1H-indol-3-il)tio)etil)-2-oxoacetamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1H-indol-3-yl)-N-(2-((1-(4-methylbenzyl)-1H-indol-3-yl)thio)ethyl)-2-oxoacetamide is a useful research compound. Its molecular formula is C28H25N3O2S and its molecular weight is 467.59. The purity is usually 95%.
BenchChem offers high-quality 2-(1H-indol-3-yl)-N-(2-((1-(4-methylbenzyl)-1H-indol-3-yl)thio)ethyl)-2-oxoacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(1H-indol-3-yl)-N-(2-((1-(4-methylbenzyl)-1H-indol-3-yl)thio)ethyl)-2-oxoacetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
- Este compuesto ha mostrado ser prometedor como un posible agente anticancerígeno. Los investigadores han investigado sus efectos en líneas celulares cancerosas, particularmente aquellas resistentes a la quimioterapia convencional. Su mecanismo de acción implica la inhibición de vías específicas cruciales para la supervivencia y proliferación de las células cancerosas .
- Los estudios sugieren que el compuesto exhibe propiedades antiinflamatorias. Puede modular las vías de señalización inflamatoria, lo que lo hace relevante para afecciones como la artritis reumatoide, la enfermedad inflamatoria intestinal y otros trastornos inflamatorios .
- La estructura del compuesto indica una posible actividad antimicrobiana. Los investigadores han explorado sus efectos contra bacterias, hongos e incluso cepas resistentes a los medicamentos. Podría ser un compuesto líder valioso para el desarrollo de nuevos antibióticos .
- Los estudios preclínicos han investigado el impacto del compuesto en la salud neuronal. Puede proteger contra enfermedades neurodegenerativas al reducir el estrés oxidativo, mejorar la función mitocondrial y promover la supervivencia neuronal .
- Algunas investigaciones sugieren que el compuesto podría desempeñar un papel en el manejo de trastornos metabólicos como la diabetes y la obesidad. Puede influir en el metabolismo de la glucosa y la homeostasis de los lípidos .
- Más allá de sus aplicaciones biológicas, la estructura única del compuesto lo hace interesante para los químicos sintéticos. Puede servir como un bloque de construcción para el diseño de nuevos ligandos, catalizadores o materiales funcionales .
- Los investigadores han explorado el comportamiento fotofísico del compuesto, incluidas sus propiedades de fluorescencia. Comprender estas características puede ayudar en aplicaciones como sensores, agentes de imagen o dispositivos optoelectrónicos .
- Debido a su estabilidad y grupos funcionales, el compuesto podría incorporarse a sistemas de liberación de fármacos. Podría mejorar la solubilidad del fármaco, dirigirse a tejidos específicos o mejorar la biodisponibilidad .
Propiedades Anticancerígenas
Actividad Antiinflamatoria
Aplicaciones Antimicrobianas
Efectos Neuroprotectores
Trastornos Metabólicos
Síntesis Química y Catálisis
Propiedades Fotofísicas
Sistemas de Liberación de Fármacos
Propiedades
IUPAC Name |
2-(1H-indol-3-yl)-N-[2-[1-[(4-methylphenyl)methyl]indol-3-yl]sulfanylethyl]-2-oxoacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25N3O2S/c1-19-10-12-20(13-11-19)17-31-18-26(22-7-3-5-9-25(22)31)34-15-14-29-28(33)27(32)23-16-30-24-8-4-2-6-21(23)24/h2-13,16,18,30H,14-15,17H2,1H3,(H,29,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHLQRYZTQWDFGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)SCCNC(=O)C(=O)C4=CNC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
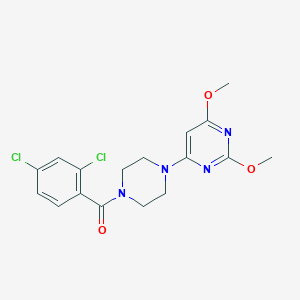
![endo-8-Methyl-8-azabicyclo[3.2.1]octan-3-amine](/img/structure/B2546840.png)
![3-chloro-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide](/img/structure/B2546841.png)
![3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N,N-dimethylazetidine-1-sulfonamide](/img/structure/B2546842.png)
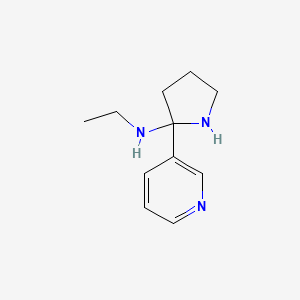
![N-(4-bromophenyl)-2-[2,4-dichloro-5-(2-methoxyethoxy)(phenylsulfonyl)anilino]acetamide](/img/structure/B2546846.png)
![methyl 2-(3-(ethylsulfonyl)benzamido)-3-(methylcarbamoyl)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2546847.png)
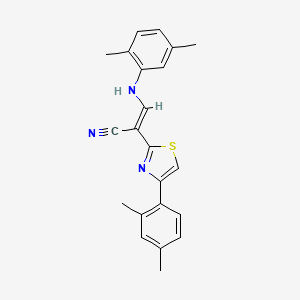
![2-{[1-(4-Butoxybenzoyl)piperidin-4-yl]methyl}-6-phenyl-2,3-dihydropyridazin-3-one](/img/structure/B2546851.png)
![2-((4-isopropyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2546852.png)
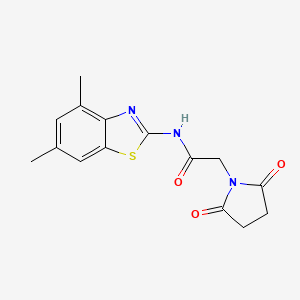
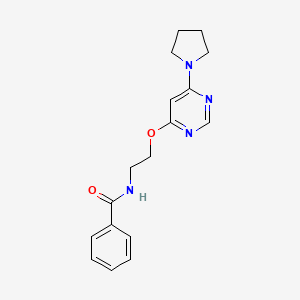
![4-[6-(4-piperazin-1-ylphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]quinoline;tetrahydrochloride](/img/structure/B2546857.png)
